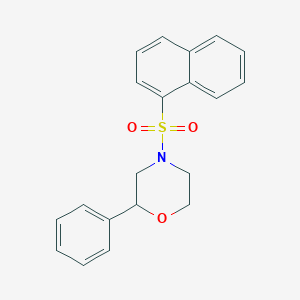

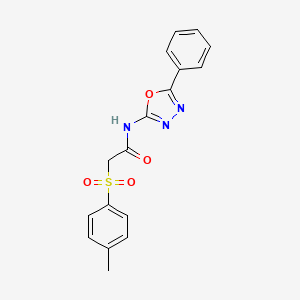

4-(Naphthalen-1-ylsulfonyl)-2-phenylmorpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(Naphthalen-1-ylsulfonyl)-2-phenylmorpholine” is a complex organic molecule. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The sulfonyl group (-SO2-) is a common functional group in organic chemistry, often acting as a good leaving group in substitution reactions . The phenyl group is a functional group consisting of six carbon atoms bonded in a hexagonal planar ring . Morpholine is a common heterocycle, consisting of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods . These techniques can provide information about the bonding and functional groups present in the molecule .Chemical Reactions Analysis

Again, while specific reactions involving “4-(Naphthalen-1-ylsulfonyl)-2-phenylmorpholine” are not available, similar compounds have been involved in Rhodium (I)-catalyzed asymmetric C–H functionalization .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques . For instance, the binding interaction and optical properties of 1-(4-methoxyphenyl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole with ZnO nanoparticle has been studied .科学的研究の応用

Antibacterial and Anti-enzymatic Potential

Research involving similar naphthalene sulfonamide derivatives has demonstrated potent antibacterial properties and varying degrees of enzyme inhibition. For instance, synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have been structurally elucidated and tested against various bacterial strains, showing significant antibacterial activity and moderate to weak enzyme inhibition capabilities (Abbasi et al., 2015).

Chemical Chaperones for Neurodegenerative Diseases

Novel naphthalene derivatives have been synthesized to mimic the activity of 4-phenylbutyric acid, a known chemical chaperone that could be beneficial for treating neurodegenerative diseases. These derivatives showed greater chaperone activity than 4-PBA, with some compounds specifically protecting cells in Parkinson's disease models (Mimori et al., 2015).

Organic Synthesis and Functionalization

Naphthalene sulfonamide derivatives have been utilized in organic synthesis, acting as intermediates toward the construction of functionally diverse naphthalene derivatives. For example, transformations involving 4-(methylthio)-1-phenyl-2-(p-tolylsulfonyl)-1,3-butadiene have yielded various naphthalene derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (Matsumoto et al., 2001).

Anticancer Activity

Research into 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety has revealed that some compounds exhibit potent cytotoxic activity against human cancer cell lines. These findings suggest the potential of naphthalene sulfonamide derivatives in developing anticancer agents (Ravichandiran et al., 2019).

Antitumor Effects

Benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib have shown promising antitumor activities. These compounds were synthesized as potential antitumor agents and demonstrated significant cytotoxicity against various human cancer cell lines, with some exhibiting nanomolar-level antineoplastic activity and low toxicity to normal cells (Tang et al., 2021).

作用機序

Safety and Hazards

将来の方向性

The future directions for similar compounds often involve further exploration of their biological activities and potential applications in medicine and other fields . For instance, a new fluorinated pyrazole was synthesized and its binding affinity to human estrogen alpha receptor (ERα) was found to be close to 4-OHT, a native ligand .

特性

IUPAC Name |

4-naphthalen-1-ylsulfonyl-2-phenylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3S/c22-25(23,20-12-6-10-16-7-4-5-11-18(16)20)21-13-14-24-19(15-21)17-8-2-1-3-9-17/h1-12,19H,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWHLKUJMZNTSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Naphthalen-1-ylsulfonyl)-2-phenylmorpholine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2665074.png)

![3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2665079.png)

![N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2665080.png)

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2665082.png)

![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2665084.png)

![3-[3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2665087.png)

![N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2665092.png)

![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2665096.png)